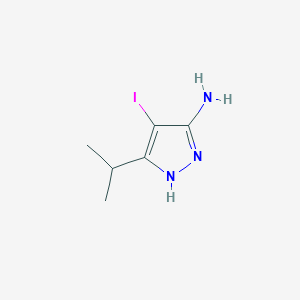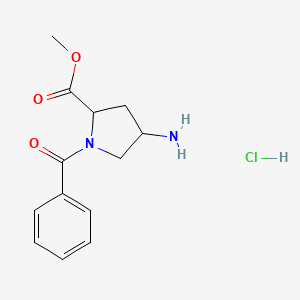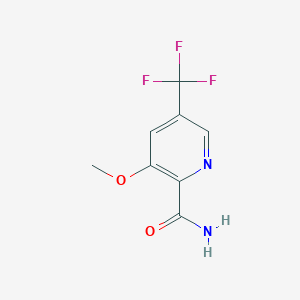![molecular formula C9H17N3O3 B13650494 methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxycarbamimidoyl group, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine. This process includes the following steps:
Coupling Reaction: The 2-cyanobenzamide derivative is reacted with hydroxyamine under controlled conditions to form the hydroxycarbamimidoyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of peptidomimetics and other complex organic molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes. The hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation. This release of nitric oxide can modulate various biological pathways, including vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the hydroxycarbamimidoyl group and are used in peptidomimetic synthesis.
N-hydroxy-L-indospicine: A natural product amino acid analogue of L-arginine, known for its enzyme inhibition properties.
Uniqueness
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring and a hydroxycarbamimidoyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H17N3O3 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 1-[(3Z)-3-amino-3-hydroxyiminopropyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H17N3O3/c1-15-9(13)7-3-2-5-12(7)6-4-8(10)11-14/h7,14H,2-6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
BUPGSVXWTHNQMC-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1CCCN1CC/C(=N/O)/N |
Kanonische SMILES |
COC(=O)C1CCCN1CCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)


![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)


![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)




